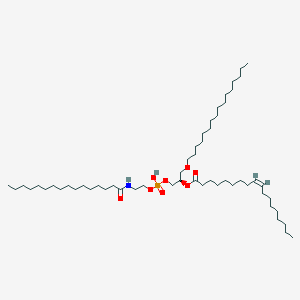
sPNAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine is a complex phospholipid compound. It is a type of ether phospholipid, which means it contains an ether bond at the sn-1 position of the glycerol backbone. This compound is known for its potential antitumor properties and has been studied for its effects on various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine typically involves the following steps:
Preparation of the glycerol backbone: The glycerol backbone is first prepared by protecting the hydroxyl groups and then selectively deprotecting the sn-1 position.
Introduction of the ether bond: An alkylation reaction is performed to introduce the octadecyl group at the sn-1 position.
Acylation at the sn-2 position: The oleoyl group is introduced at the sn-2 position through an esterification reaction.
Phosphorylation and N-palmitoylation:
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, improved purification techniques, and automated reaction setups .
Análisis De Reacciones Químicas
Types of Reactions
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine can undergo various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to remove double bonds in the oleoyl group.
Substitution: The N-palmitoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of ether phospholipids in various chemical reactions.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in relation to its effects on membrane fluidity and signaling pathways.
Medicine: It has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of drug delivery systems and as a component in specialized lipid formulations
Mecanismo De Acción
The mechanism of action of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine involves its incorporation into cell membranes, where it can alter membrane fluidity and affect various signaling pathways. The compound has been shown to inhibit the viability of tumor cells, possibly through the disruption of membrane integrity and interference with cell signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but lacks the ether bond at the sn-1 position.
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine: Similar but with a hexadecyl group instead of an octadecyl group at the sn-1 position.
1-O-Octadecyl-2-palmitoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine: Similar but with a palmitoyl group at the sn-2 position instead of an oleoyl group
Uniqueness
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine is unique due to its specific combination of an ether bond at the sn-1 position, an oleoyl group at the sn-2 position, and an N-palmitoyl group at the sn-3 position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
104672-13-1 |
|---|---|
Fórmula molecular |
C55H108NO8P |
Peso molecular |
942.4 g/mol |
Nombre IUPAC |
[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |
Clave InChI |
PSYGBOABGWIDHH-UCNYNZSPSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















